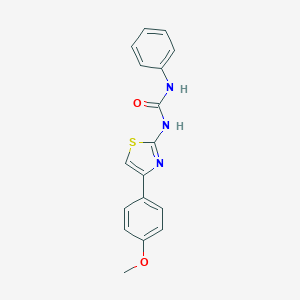![molecular formula C15H12N4OS2 B276483 3-[(4-METHYLPHENOXY)METHYL]-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B276483.png)
3-[(4-METHYLPHENOXY)METHYL]-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-METHYLPHENOXY)METHYL]-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-[(4-METHYLPHENOXY)METHYL]-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the thiadiazole ring.
Common reagents and conditions used in these reactions include ethanol as a solvent and triethylamine as a catalyst. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[(4-METHYLPHENOXY)METHYL]-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential use as a pharmacological agent due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-METHYLPHENOXY)METHYL]-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with various molecular targets. It can act as an enzyme inhibitor, affecting pathways related to its biological activities . The specific molecular targets and pathways depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds include other triazolothiadiazoles, such as:
3-[(4-METHYLPHENOXY)METHYL]-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substituents, which confer distinct biological activities and chemical properties .
Propiedades
Fórmula molecular |
C15H12N4OS2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3-[(4-methylphenoxy)methyl]-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4OS2/c1-10-4-6-11(7-5-10)20-9-13-16-17-15-19(13)18-14(22-15)12-3-2-8-21-12/h2-8H,9H2,1H3 |
Clave InChI |
KMKIZBBIJWQWJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CS4 |
SMILES canónico |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B276401.png)
![ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B276403.png)
![ETHYL 2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B276404.png)
![Ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B276406.png)

![3-[(4-Methoxyphenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276416.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276418.png)
![6-[(4-Fluorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276423.png)
![2,4-Dichlorophenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B276424.png)
![6-[(4-Bromophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276426.png)
![6-[(3-Methylphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276429.png)
![6-(Naphthalen-2-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276432.png)
![2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B276445.png)
![6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276450.png)
